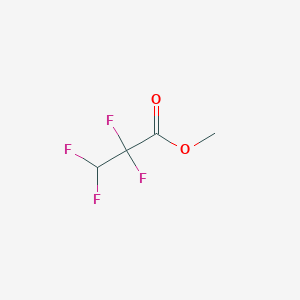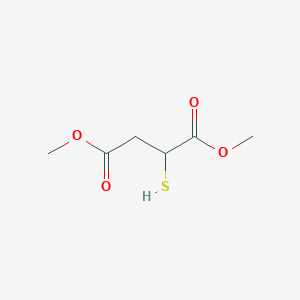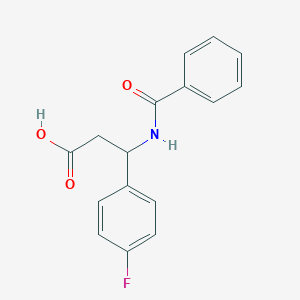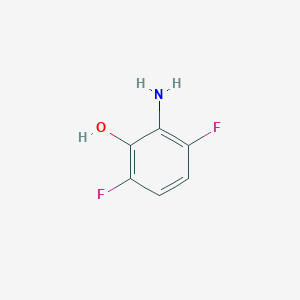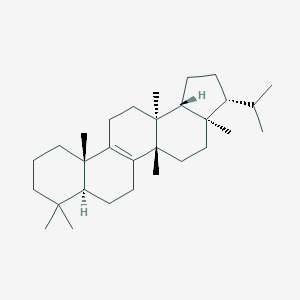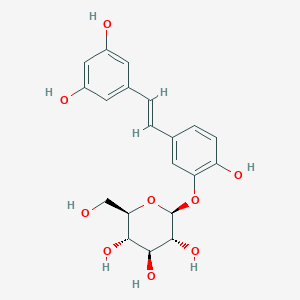
Piceatannol-3'-O-glucosid
Übersicht
Beschreibung
Piceatannol 3’-O-glucoside: is a naturally occurring stilbenoid and a phenolic compound. It is a glucoside derivative of piceatannol, which is found in various plants such as grapes, passion fruit, white tea, and Japanese knotweed. This compound is known for its potential health benefits and biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties .
Wissenschaftliche Forschungsanwendungen
Piceatannol 3’-O-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other bioactive stilbenoids.
Industry: It is used in the development of nutraceuticals and functional foods for its health benefits.
Wirkmechanismus
Piceatannol 3’-O-glucoside exerts its effects through several molecular targets and pathways:
Inhibition of Arginase Activity: It inhibits arginase I and II, leading to increased nitric oxide production and improved endothelial function.
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: It modulates inflammatory pathways by inhibiting key enzymes and cytokines.
Biochemische Analyse
Biochemical Properties
Piceatannol 3’-O-glucoside activates endothelial nitric oxide synthase through inhibition of arginase activity, with IC50s of 11.22 µM and 11.06 µM against arginase I and arginase II, respectively . This interaction with enzymes suggests that Piceatannol 3’-O-glucoside plays a significant role in biochemical reactions.
Cellular Effects
Piceatannol 3’-O-glucoside has been shown to have various effects on cells. For instance, it has demonstrated significant cytotoxic effects against various cancer cell lines, including colon cancer, multiple types of leukemia, colorectal cancer, melanoma, hepatocellular carcinoma, and ovarian cancer . It also reduces inflammation and oxidative stress through inactivating the NF-κB and MAPK signaling pathways on cerebral endothelial cells .
Molecular Mechanism
The molecular mechanism of Piceatannol 3’-O-glucoside involves its interaction with enzymes such as arginase and nitric oxide synthase . It inhibits arginase activity, leading to the activation of endothelial nitric oxide synthase . This suggests that Piceatannol 3’-O-glucoside exerts its effects at the molecular level through enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
For example, it has been found to reduce fasting blood glucose levels over time .
Dosage Effects in Animal Models
In animal models, Piceatannol 3’-O-glucoside has been shown to reduce blood glucose levels. In a study conducted on high fat diet-fed mice, administration of Piceatannol 3’-O-glucoside at a dose of 10 mg/kg body weight significantly suppressed fasting blood glucose levels .
Metabolic Pathways
The metabolic pathways of Piceatannol 3’-O-glucoside have been extensively studied, with glucuronidation, sulfation, and methylation being the most explored ones, catalyzed by uridine 5′-diphospho (UDP)-glucosyltransferases (UGTs), sulfotransferases (SULTs), and methyltransferases (MTs), respectively .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of piceatannol 3’-O-glucoside typically involves the glucosylation of piceatannol. One common method is the enzymatic glucosylation using cultured cells of Phytolacca americana, which converts piceatannol into its 3’-O-glucoside form . Another method involves the use of cyclodextrin glucanotransferase to further glucosylate the compound .
Industrial Production Methods: Industrial production of piceatannol 3’-O-glucoside can be achieved through the extraction from natural sources such as rhubarb. The compound is then purified and processed to ensure a stable and high-quality product . The amorphous form of piceatannol 3’-O-glucoside is preferred for its favorable solubility and stability .
Analyse Chemischer Reaktionen
Types of Reactions: Piceatannol 3’-O-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be acylated at the C-2’ position of the sugar moiety, leading to the formation of different derivatives .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride are employed.
Substitution: Acylation reactions often use acyl chlorides or anhydrides under basic conditions.
Major Products: The major products formed from these reactions include various acylated derivatives of piceatannol 3’-O-glucoside, which may exhibit different biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Resveratrol: A well-known stilbenoid with similar antioxidant and anti-inflammatory properties.
Pterostilbene: A dimethyl ether analog of resveratrol with enhanced bioavailability and similar health benefits.
Uniqueness: Piceatannol 3’-O-glucoside is unique due to its specific glucosylation at the 3’ position, which may enhance its solubility and stability compared to its aglycone form, piceatannol . This modification also allows for distinct biological activities and potential therapeutic applications .
Eigenschaften
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[5-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-2-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O9/c21-9-16-17(25)18(26)19(27)20(29-16)28-15-7-10(3-4-14(15)24)1-2-11-5-12(22)8-13(23)6-11/h1-8,16-27H,9H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGCIIXWEFTPOC-CUYWLFDKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C2=CC(=CC(=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Piceatannol 3'-O-glucoside particularly interesting in the context of drug development?
A: Piceatannol 3'-O-glucoside has shown promising results in inhibiting ferroptosis, a form of regulated cell death []. This mechanism is relevant to various diseases, and the compound's activity makes it a potential candidate for further development. Additionally, the amorphous form of Piceatannol 3'-O-glucoside demonstrates improved solubility and stability [], which are crucial factors for pharmaceutical applications.
Q2: How does the structure of Piceatannol 3'-O-glucoside contribute to its activity against ferroptosis?
A: Research suggests that the presence of the 4'-OH group in Piceatannol 3'-O-glucoside significantly enhances its ferroptosis inhibitory activity []. This effect is attributed to the transannular resonance effect, which increases the compound's hydrogen donation potential. This antioxidant mechanism seems to be a key factor in its ability to protect cells from erastin-induced ferroptosis [].
Q3: Does the glucoside moiety in Piceatannol 3'-O-glucoside play a role in its biological activity?
A: While the 4'-OH group on the main structure is highlighted for its contribution to ferroptosis inhibition [], research on its antiglycation properties indicates that the position of the glucoside moiety is also important. Studies comparing different resveratrol glucosides, including Piceatannol 3'-O-glucoside, revealed that attaching the glucoside to the B ring of resveratrol leads to superior antiglycation activity []. This suggests the glucoside moiety may influence the compound's interaction with specific targets, impacting its overall biological profile.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









